molecular formula C14H33NSi B14441708 1-Decyl-N,N,1,1-tetramethylsilanamine CAS No. 77303-21-0

1-Decyl-N,N,1,1-tetramethylsilanamine

Cat. No.: B14441708
CAS No.: 77303-21-0
M. Wt: 243.50 g/mol
InChI Key: UTQMEGORAULRTF-UHFFFAOYSA-N
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Description

1-Decyl-N,N,1,1-tetramethylsilanamine is an organosilicon compound characterized by the presence of a silicon atom bonded to a decyl group and four methyl groups. This compound is part of a broader class of silanamines, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Decyl-N,N,1,1-tetramethylsilanamine typically involves the reaction of decyl halides with N,N,1,1-tetramethylsilanamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used in this reaction include tetrahydrofuran (THF) and toluene. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Decyl-N,N,1,1-tetramethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or THF.

    Substitution: Halides, nucleophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanamines depending on the nucleophile used.

Scientific Research Applications

1-Decyl-N,N,1,1-tetramethylsilanamine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving silicon metabolism.

    Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1-Decyl-N,N,1,1-tetramethylsilanamine involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a variety of chemical reactions. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in drug delivery and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N,N,1,1-Tetramethylsilanamine: Lacks the decyl group, making it less hydrophobic and less suitable for applications requiring long alkyl chains.

    N-(Dimethylsilyl)-N,1,1,1-tetramethylsilanamine: Contains an additional dimethylsilyl group, which alters its reactivity and applications.

    1,2-Bis(dimethylamino)dimethylsilyl ethane: A bis-silanamine compound with different structural and chemical properties.

Uniqueness

1-Decyl-N,N,1,1-tetramethylsilanamine is unique due to the presence of the decyl group, which imparts hydrophobic characteristics and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in drug delivery and the production of silicone-based materials.

Properties

CAS No.

77303-21-0

Molecular Formula

C14H33NSi

Molecular Weight

243.50 g/mol

IUPAC Name

N-[decyl(dimethyl)silyl]-N-methylmethanamine

InChI

InChI=1S/C14H33NSi/c1-6-7-8-9-10-11-12-13-14-16(4,5)15(2)3/h6-14H2,1-5H3

InChI Key

UTQMEGORAULRTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](C)(C)N(C)C

Origin of Product

United States

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